N-(ethylsulfonyl)-4-aminobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

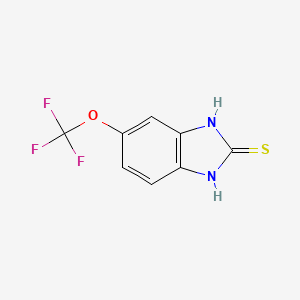

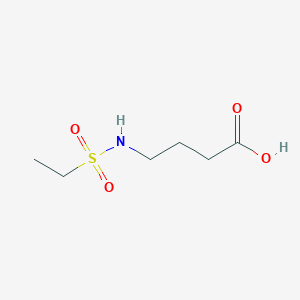

N-(ethylsulfonyl)-4-aminobutyric acid is a useful research compound. Its molecular formula is C6H13NO4S and its molecular weight is 195.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application in Drug Metabolism Studies

N-(ethylsulfonyl)-4-aminobutyric acid has been studied for its role in drug metabolism. For example, in the study of a drug known as LY451395, a potentiator of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, the biocatalytic system involving Actinoplanes missouriensis was used to produce mammalian metabolites for structural characterization (Zmijewski et al., 2006).

Synthesis and Characterization of Derivatives

The synthesis of this compound derivatives has been explored for various applications. A study by Belsito et al. (2010) demonstrated an efficient one-pot preparation of these derivatives, highlighting their utility in chemical synthesis and potentially in pharmaceutical research (Belsito et al., 2010).

Development of Polymers

The compound has been used in the synthesis and polymerization of various materials. For instance, the synthesis and ring-opening polymerization of S-ethylsulfonyl-l-homocysteine N-carboxyanhydrides, leading to polypeptides, were demonstrated, showing potential applications in material science and biochemistry (Muhl et al., 2018).

Development of Immunoenzyme Assays

Research has also been conducted to develop generic immunoenzyme assays using derivatives of this compound. For example, N‐sulfanil‐4‐aminobutyric acid was used as an immunogenic hapten in a study aiming to develop a class-specific detection method for sulfonamides in products of animal origin (Ermolenko et al., 2007).

Use in Chemical Synthesis

The compound and its derivatives have been involved in the synthesis of various chemicals. For instance, Wang Yu (2008) conducted a study on synthesizing an intermediate of amisulpride, indicating the role of such compounds in pharmaceutical synthesis (Wang Yu, 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(ethylsulfonyl)-4-aminobutyric acid is a sulfonamide derivative . Sulfonamides are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . Therefore, the primary target of this compound could be the enzyme dihydropteroate synthetase.

Mode of Action

The sulfonamide functional group in this compound consists of a sulfonyl group connected to an amine group . This group is relatively unreactive . The similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually disrupts the formation of dihydrofolate, tetrahydrofolate, and inhibits bacterial DNA growth and cell division .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and cell division due to the disruption of folate synthesis . This can lead to the death of bacterial cells, making this compound potentially useful as an antibacterial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances can affect the compound’s stability and efficacy. For example, certain substances may interact with this compound, altering its structure or function .

Propiedades

IUPAC Name |

4-(ethylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFGOQKBVAOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588148 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926247-39-4 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)